molecular formula C4H3ClN2O B045603 5-Chloro-1-oxidopyrimidin-1-ium CAS No. 114969-48-1

5-Chloro-1-oxidopyrimidin-1-ium

Cat. No.: B045603
CAS No.: 114969-48-1
M. Wt: 130.53 g/mol
InChI Key: INXWHMGZXUDBEU-UHFFFAOYSA-N
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Description

5-Chloropyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine 1-oxide typically involves the N-oxidation of 5-chloropyrimidine. One common method is the reaction of 5-chloropyrimidine with hydrogen peroxide in the presence of a catalyst such as acetic acid or a metal catalyst like cobalt chromite (CoCr2O4). The reaction is usually carried out in an ethanol solution at a controlled temperature of around 50°C to achieve high yields .

Industrial Production Methods: Industrial production of 5-Chloropyrimidine 1-oxide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalysts and solvents is crucial to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrimidine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.

    Substitution: The chlorine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxyacids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Higher oxidized pyrimidine derivatives.

    Reduction: 5-Hydroxypyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloropyrimidine 1-oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

  • 2-Chloropyrimidine 1-oxide
  • 4-Chloropyrimidine 1-oxide
  • 2,4-Dichloropyrimidine 1-oxide

Comparison: 5-Chloropyrimidine 1-oxide is unique due to the specific positioning of the chlorine atom and the oxide group, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, 5-Chloropyrimidine 1-oxide may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for targeted research and development .

Properties

CAS No.

114969-48-1

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53 g/mol

IUPAC Name

5-chloro-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C4H3ClN2O/c5-4-1-6-3-7(8)2-4/h1-3H

InChI Key

INXWHMGZXUDBEU-UHFFFAOYSA-N

SMILES

C1=C(C=[N+](C=N1)[O-])Cl

Canonical SMILES

C1=C(C=[N+](C=N1)[O-])Cl

Synonyms

Pyrimidine, 5-chloro-, 1-oxide (9CI)

Origin of Product

United States

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